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Compound of Interest

Compound Name: 2-Aminobenzothiazole

Cat. No.: B030445

Abstract

2-Aminobenzothiazole (2-ABT) is a heterocyclic compound of significant interest in medicinal
chemistry, serving as a privileged scaffold in the design of numerous therapeutic agents. A
thorough understanding of its molecular structure, stability, and electronic properties is
paramount for rational drug design and the prediction of its chemical behavior. Theoretical and
computational studies, primarily employing Density Functional Theory (DFT), have become
indispensable tools for elucidating these characteristics at an atomic level. This technical guide
provides an in-depth overview of the theoretical studies on the 2-aminobenzothiazole
molecular structure, summarizing key quantitative data on its geometry, vibrational frequencies,
and electronic properties. It details the computational methodologies employed and utilizes
visualizations to illustrate fundamental concepts and workflows relevant to researchers,
scientists, and drug development professionals.

Computational Methodologies

Theoretical investigations into the molecular structure of 2-aminobenzothiazole predominantly
utilize quantum chemical calculations to model its properties. The most common approach is
Density Functional Theory (DFT), which offers a favorable balance between computational cost
and accuracy.

Experimental Protocols:
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Density Functional Theory (DFT): This is the foundational method for geometry optimization,
frequency analysis, and electronic property calculation. A popular functional used in these
studies is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of
Hartree-Fock theory and DFT. Other functionals like BLYP, B3PW91, and mPW1PW91 have
also been implemented.

Basis Sets: The choice of basis set is crucial for the accuracy of the calculations. The Pople-
style basis set 6-311G(d,p) is frequently used for providing a flexible description of the
electron distribution. For specific applications or to balance accuracy with computational
resources, other sets like 6-31G** are also employed.

Software: These calculations are typically performed using standard quantum chemistry
software packages such as Gaussian, Spartan, or ORCA.

Solvation Models: To simulate the behavior of 2-ABT in solution, a Polarizable Continuum
Model (PCM) can be applied during the calculations to account for the solvent effects.

Validation: The theoretical results are often validated by comparing them with experimental
data obtained from X-ray crystallography for molecular geometry and Fourier-transform
infrared (FT-IR) spectroscopy for vibrational frequencies.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b030445?utm_src=pdf-body-img
https://www.benchchem.com/product/b030445#theoretical-studies-on-2-aminobenzothiazole-molecular-structure
https://www.benchchem.com/product/b030445#theoretical-studies-on-2-aminobenzothiazole-molecular-structure
https://www.benchchem.com/product/b030445#theoretical-studies-on-2-aminobenzothiazole-molecular-structure
https://www.benchchem.com/product/b030445#theoretical-studies-on-2-aminobenzothiazole-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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